molecular formula C13H17NO3 B8476201 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal

4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal

Cat. No. B8476201
M. Wt: 235.28 g/mol
InChI Key: JYNRHCKBNIPZAG-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

SOCl2(10.5 ml) was added dropwise at −10° C. to a solution of 8-(pyridin-4-yl)-1,4-dioxa-spiro[4.5]decan-8-ol (6.0 g, 25.5 mmol, 1 eq) in pyridine (50 ml), and stirring was carried out for 15 min. After monitoring by thin-layer chromatography, the reaction mixture was poured carefully onto ice (100 g), neutralized with sat. sodium hydrogen carbonate solution (100 ml) and extracted with dichloromethane (2×150 ml). The combined organic phases were washed with water (100 ml) and sat. NaCl solution (100 ml), dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 1% MeOH in dichloromethane). Yield: 63% (3.5 g, 16.1 mmol).
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[N:5]1[CH:10]=[CH:9][C:8]([C:11]2(O)[CH2:20][CH2:19][C:14]3([O:18][CH2:17][CH2:16][O:15]3)[CH2:13][CH2:12]2)=[CH:7][CH:6]=1.C(=O)([O-])O.[Na+]>N1C=CC=CC=1>[O:18]1[C:14]2([CH2:19][CH2:20][C:11]([C:8]3[CH:7]=[CH:6][N:5]=[CH:10][CH:9]=3)=[CH:12][CH2:13]2)[O:15][CH2:16][CH2:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
10.5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
6 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured carefully onto ice (100 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×150 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (100 ml) and sat. NaCl solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 1% MeOH in dichloromethane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O1CCOC12CC=C(CC2)C2=CC=NC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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